Cas no 2679933-92-5 (rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine)

rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine 化学的及び物理的性質
名前と識別子
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- EN300-28270382
- rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine
- 2679933-92-5
- rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine
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- インチ: 1S/C6H12N2/c1-6-2-4(5(6)7)8-3-6/h4-5,8H,2-3,7H2,1H3/t4-,5-,6-/m0/s1
- InChIKey: HDQAOPRINUEXJI-ZLUOBGJFSA-N
- SMILES: N1C[C@]2(C)C[C@H]1[C@@H]2N
計算された属性
- 精确分子量: 112.100048391g/mol
- 同位素质量: 112.100048391g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.5
- トポロジー分子極性表面積: 38Ų
rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28270382-1.0g |
rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine |
2679933-92-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-28270382-1g |
rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine |
2679933-92-5 | 1g |
$0.0 | 2023-09-09 |
rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amine 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
rac-(1R,4R,5S)-4-methyl-2-azabicyclo2.1.1hexan-5-amineに関する追加情報
Introduction to Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine (CAS No. 2679933-92-5)
Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine is a heterocyclic amine with a complex bicyclic structure, featuring a nitrogen atom embedded within a rigid azabicyclo[2.1.1]hexane framework. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique stereochemistry and potential biological activities. The CAS number 2679933-92-5 provides a unique identifier for this substance, facilitating its recognition and classification in scientific literature and databases.
The bicyclic core of Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine imparts a high degree of conformational rigidity, which can influence its interactions with biological targets. This structural motif is reminiscent of several natural products and pharmacologically active molecules, suggesting that it may exhibit promising pharmacological properties. The presence of the methyl group at the 4-position and the specific configuration at the 1R, 4R, and 5S positions further contributes to the compound's unique chemical and biological profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. Studies indicate that the rigid structure of Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine may facilitate strong interactions with specific enzymatic or receptor sites, making it a valuable scaffold for drug discovery. The compound's ability to adopt multiple conformations while maintaining its core bicyclic framework suggests that it could be modified to enhance its binding affinity and selectivity.
One of the most intriguing aspects of this compound is its potential application in the development of central nervous system (CNS) therapeutics. The azabicyclo[2.1.1]hexane scaffold is known to be present in several bioactive natural products that modulate neurotransmitter systems. Preliminary studies have suggested that derivatives of this compound may exhibit effects on pathways involved in neuroprotection, pain management, and even mental health disorders. The precise stereochemistry of Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine makes it a particularly interesting candidate for further investigation.
The synthesis of this compound presents both challenges and opportunities for medicinal chemists. The construction of the bicyclic ring system requires careful consideration of reaction pathways and stereocontrol techniques to ensure the desired configuration is achieved. Advances in asymmetric synthesis and catalysis have made it possible to construct such complex molecules with high enantioselectivity, which is crucial for biological activity. Researchers are exploring various synthetic strategies, including transition-metal-catalyzed reactions and biocatalytic approaches, to optimize the preparation of Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine.
In addition to its potential as a lead compound for drug development, Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine may also serve as a valuable intermediate in the synthesis of more complex molecules. Its unique structural features make it a versatile building block for medicinal chemists seeking to design novel therapeutic agents with improved efficacy and reduced side effects.
The growing interest in structure-based drug design has highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational methods such as molecular dynamics simulations and quantum mechanical calculations are being increasingly employed to elucidate these relationships at an atomic level. These tools have helped researchers predict how modifications to Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine could enhance its pharmacological properties.
Furthermore, the compound's potential applications extend beyond traditional pharmaceuticals into areas such as material science and agriculture. The rigid bicyclic framework suggests that it could be incorporated into novel materials with unique properties or used as a precursor for bioactive agrochemicals.
As research continues to uncover new applications for Rac-(1R,4R,5S)-4-methyl-2-azabicyclo[2.1.1]hexan-5-amine, it is clear that this compound represents a significant opportunity for innovation in multiple scientific disciplines.
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